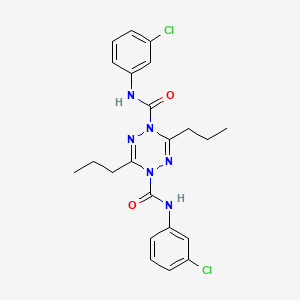![molecular formula C15H12ClN3O3S B13930055 6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include large-scale condensation reactions followed by purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or methanol, and may require heating or irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
科学的研究の応用
6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It serves as a scaffold for the development of new chemical entities with potential biological activities.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways, and inhibition of their activity can lead to the suppression of cancer cell growth and proliferation . The compound’s structure allows it to bind to the active site of these kinases, blocking their function and disrupting the signaling pathways involved in disease progression .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
4,6-Dichloropyrimidine-5-carbaldehyde derivatives: These compounds are intermediates in the synthesis of various pyrido[2,3-d]pyrimidine derivatives and have similar chemical properties.
Uniqueness
6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-chlorophenyl and methylsulfonyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C15H12ClN3O3S |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
6-(2-chlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H12ClN3O3S/c1-19-13-9(8-17-15(18-13)23(2,21)22)7-11(14(19)20)10-5-3-4-6-12(10)16/h3-8H,1-2H3 |
InChIキー |
XFOWYVBQBQMUAH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


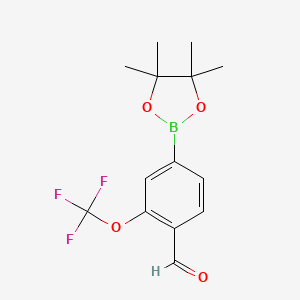
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
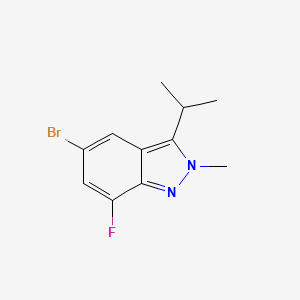
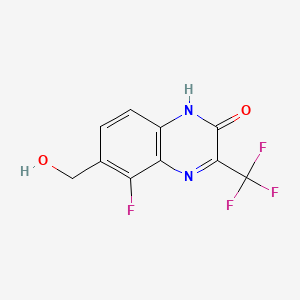
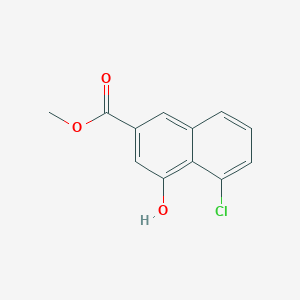
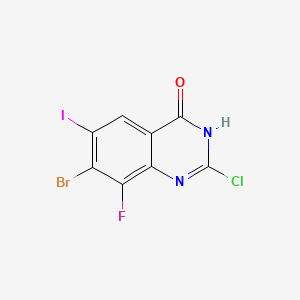
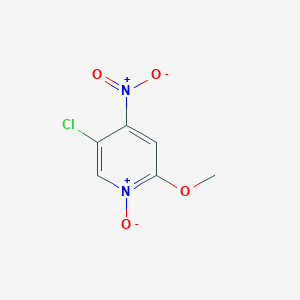
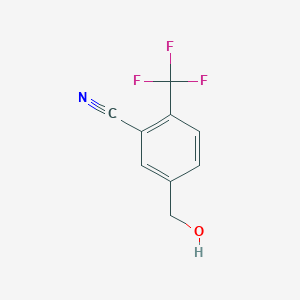
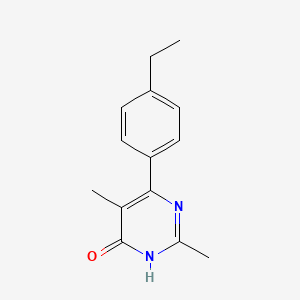
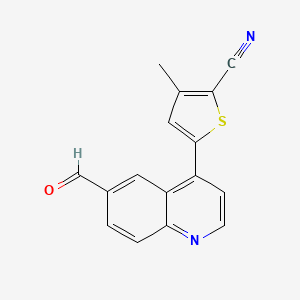
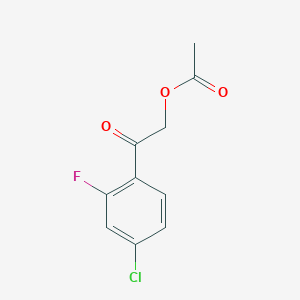

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
